

Synthesis of 1,1,2,2-Tetrabromopropane from Propyne: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2,2-Tetrabromopropane

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Abstract: This guide provides a comprehensive overview of the synthesis of **1,1,2,2-tetrabromopropane** from propyne. The core of this transformation is the electrophilic addition of bromine across the carbon-carbon triple bond of propyne. This document details the reaction mechanism, presents a generalized experimental protocol, and tabulates key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and a typical experimental workflow, adhering to specified formatting for clarity and accessibility.

Introduction

The synthesis of halogenated alkanes is a fundamental process in organic chemistry, providing critical precursors for a wide range of applications, including pharmaceuticals, agrochemicals, and material science. **1,1,2,2-Tetrabromopropane** is synthesized from propyne ($\text{CH}_3\text{C}\equiv\text{CH}$) through the addition of excess bromine (Br_2).^{[1][2]} The reaction proceeds in two main steps: the initial addition of one mole of bromine to form 1,2-dibromopropene, followed by the addition of a second mole of bromine to yield the final saturated product, **1,1,2,2-tetrabromopropane**.^{[1][2]}

Reaction Mechanism

The bromination of an alkyne, such as propyne, is a classic example of an electrophilic addition reaction.^[1] The process can be described in two sequential stages:

- **Formation of the Dibromoalkene Intermediate:** The electron-rich pi bond of the propyne triple bond acts as a nucleophile, attacking a bromine molecule. This induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate. A bromide ion then attacks this intermediate to form the vicinal dibromoalkene, 1,2-dibromopropene.^{[1][3]}
- **Formation of the Tetrabromoalkane:** The remaining double bond in 1,2-dibromopropene reacts with a second equivalent of bromine through a similar electrophilic addition mechanism.^[1] This second addition results in the formation of the stable, saturated **1,1,2,2-tetrabromopropane**.^[1]

The overall reaction is as follows: $\text{CH}_3\text{C}\equiv\text{CH} + 2 \text{Br}_2 \rightarrow \text{CH}_3\text{CBr}_2\text{CHBr}_2$

Data Presentation

Quantitative data for the key compounds involved in this synthesis are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants and Product

Property	Propyne (C ₃ H ₄)	Bromine (Br ₂)	1,1,2,2-Tetrabromopropane (C ₃ H ₄ Br ₄)
Molar Mass	40.06 g/mol	159.808 g/mol	359.68 g/mol ^{[4][5]}
Boiling Point	-23.2 °C	58.8 °C	~229-246 °C (estimates vary) ^{[6][7]}
Density	0.671 g/L (gas)	3.1028 g/cm ³	~2.726 g/cm ³ (estimate) ^[6]
Appearance	Colorless gas	Red-brown liquid	Colorless to pale yellow liquid
CAS Number	74-99-7	7726-95-6	34570-59-7 ^{[4][5]}

Table 2: Reported Reaction Data

Parameter	Value / Condition	Source
Solvent	Carbon Tetrachloride (CCl ₄)	[2]
Yield	27% (Reported in one study)	[8]
Stoichiometry	1 mole Propyne to 2 moles Bromine	[9]

Experimental Protocol

The following is a generalized experimental procedure based on established principles of alkyne halogenation. Specific laboratory conditions, particularly temperature and reaction time, may require optimization.

Materials:

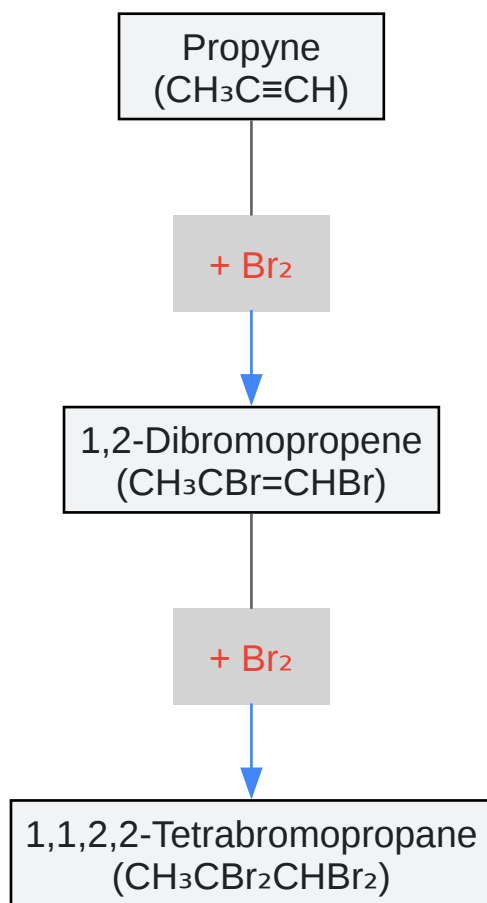
- Propyne (gas or condensed)
- Liquid Bromine (Br₂)
- Inert solvent (e.g., Carbon Tetrachloride, CCl₄, or Dichloromethane, CH₂Cl₂)
- 5% Sodium thiosulfate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Reaction flask (three-necked)
- Dropping funnel
- Condenser (with drying tube)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Setup:** Assemble a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Ensure all glassware is dry. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine and propyne.
- **Reagent Preparation:** Dissolve the propyne in a suitable volume of cold, inert solvent (e.g., CCl_4) in the reaction flask, which is cooled in an ice bath. In the dropping funnel, prepare a solution of two molar equivalents of bromine in the same inert solvent.
- **Reaction:** Slowly add the bromine solution dropwise to the stirred propyne solution. The rate of addition should be controlled to maintain a low reaction temperature and prevent a rapid, exothermic reaction. The characteristic red-brown color of bromine should fade as it reacts. [3][10] The addition is complete when a faint bromine color persists.
- **Quenching:** After the addition is complete, allow the mixture to stir for a designated period to ensure the reaction goes to completion. Any excess bromine can be quenched by washing the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.
- **Drying and Isolation:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude **1,1,2,2-tetrabromopropane** can be purified by vacuum distillation.

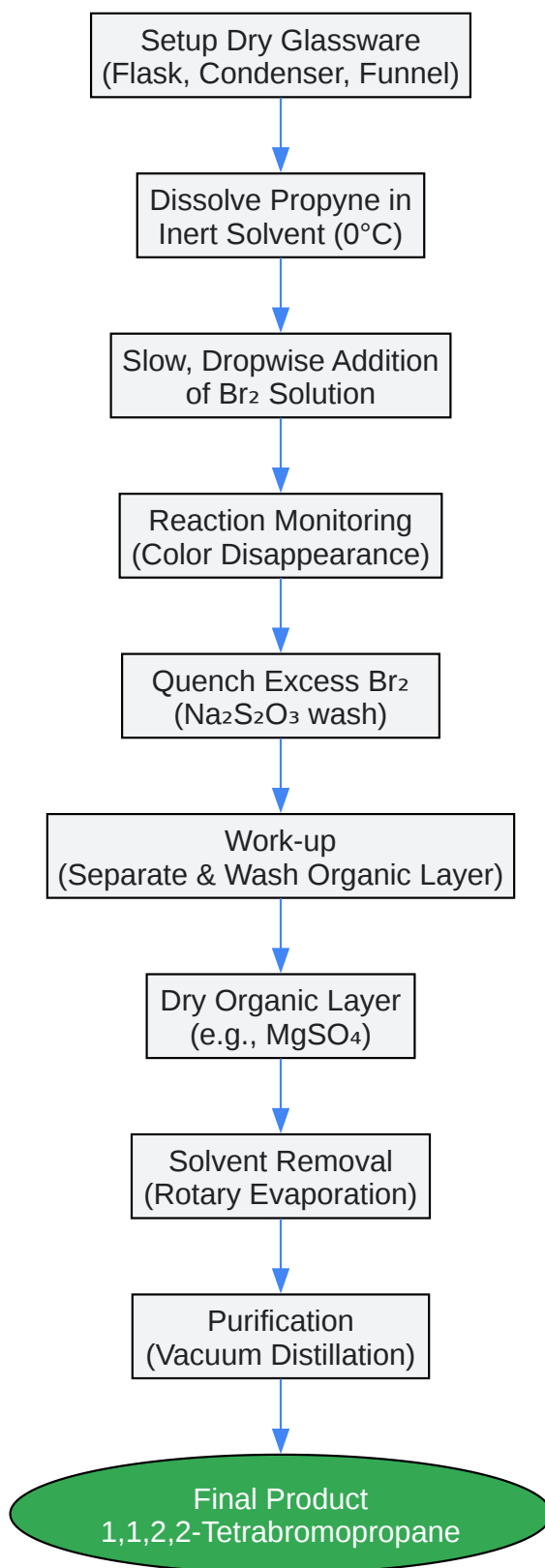
Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the synthesis pathway and experimental workflow.



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Caption: Reaction pathway for the synthesis of **1,1,2,2-tetrabromopropane**.



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Caption: General experimental workflow for the synthesis of **1,1,2,2-tetrabromopropane**.

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